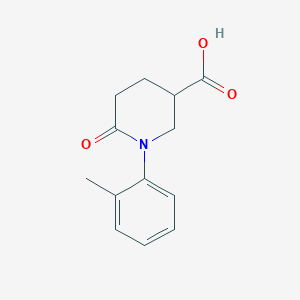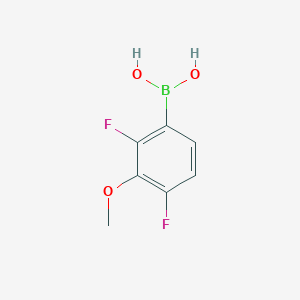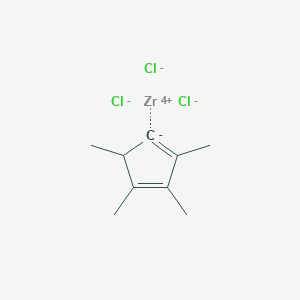
1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride
Overview
Description
1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride, also referred to as TMCT, is an organometallic complex containing a tetramethylcyclopenta-1,3-diene ligand coordinated to a zirconium(IV) ion. This complex has been studied for its use in various scientific research applications, such as catalysis, polymerization, and as a reagent for organic synthesis.
Scientific Research Applications
TMCT has been studied for its use in various scientific research applications. For example, it has been used as a catalyst for the polymerization of styrene, as a reagent for organic synthesis, and as a source of zirconium(IV) for organometallic chemistry. It has also been used in the synthesis of heterocyclic compounds, such as pyridines and indoles, and in the synthesis of polymers-based materials.
Mechanism Of Action
The mechanism of action of TMCT involves the coordination of the cyclopentadienyl ligand to the zirconium(IV) ion, forming a six-membered chelate ring. This chelate ring is then stabilized by the two methyl groups, which act as electron-donating groups. The resulting complex is able to form strong bonds with other molecules, allowing it to act as a catalyst in various chemical reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of TMCT have not been extensively studied. However, it has been suggested that the complex may have some beneficial effects on the body, such as reducing inflammation and promoting wound healing. Additionally, it has been shown to be non-toxic and non-irritating to human skin.
Advantages And Limitations For Lab Experiments
The advantages of using TMCT in laboratory experiments include its low cost, its high solubility in polar solvents, and its ability to catalyze a wide range of chemical reactions. However, it is important to note that TMCT is sensitive to air and moisture, and should be stored in an airtight container in a cool, dry place. Additionally, it is important to use proper safety precautions when handling the complex, as it can be corrosive and irritating to the skin.
Future Directions
There are many potential future directions for the study of TMCT. For example, further research could be conducted on the biochemical and physiological effects of the complex, as well as its potential applications in medicine. Additionally, further research could be conducted on the mechanism of action of the complex, as well as its ability to catalyze a wide range of reactions. Finally, further research could be conducted on the synthesis and purification of the complex, as well as its potential applications in other scientific research applications.
properties
IUPAC Name |
1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13.3ClH.Zr/c1-6-5-7(2)9(4)8(6)3;;;;/h6H,1-4H3;3*1H;/q-1;;;;+4/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGWZBBSGTZQAB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl3Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57376976 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



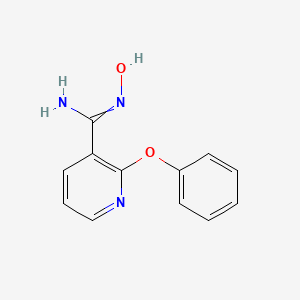
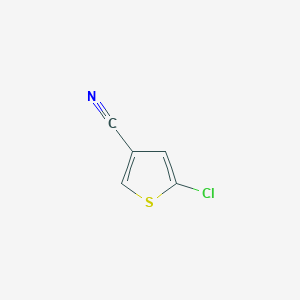
![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)
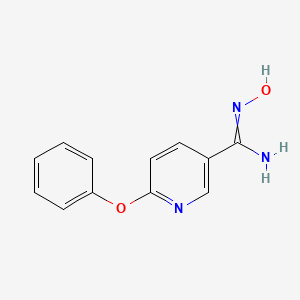
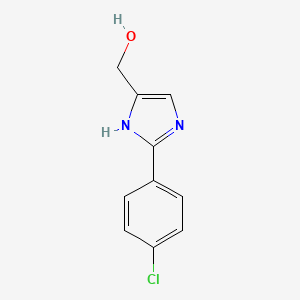
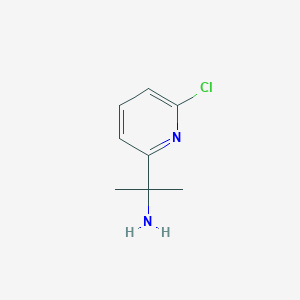
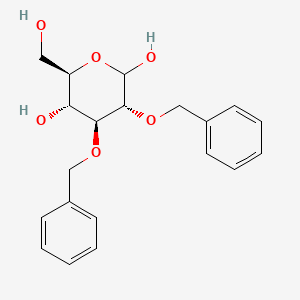
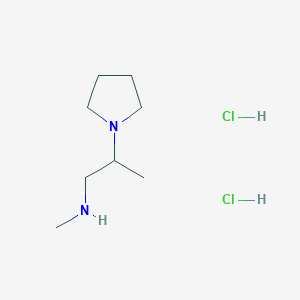
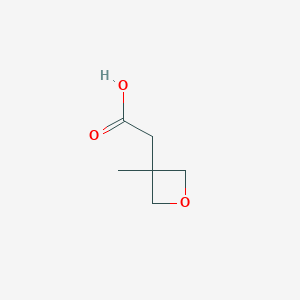
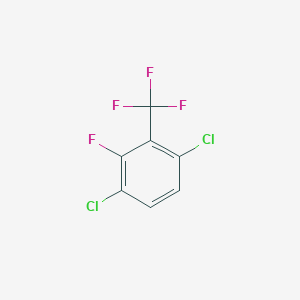
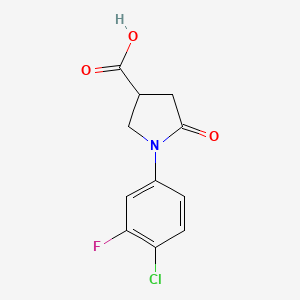
![ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate](/img/structure/B1425574.png)
